molecular formula C9H10BrNO2 B1419569 Methyl 2-amino-2-(3-bromophenyl)acetate CAS No. 1132817-76-5

Methyl 2-amino-2-(3-bromophenyl)acetate

Cat. No.: B1419569
CAS No.: 1132817-76-5
M. Wt: 244.08 g/mol
InChI Key: UMYOROLJNUQQTA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromophenyl)acetate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 3-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-bromophenyl)acetate typically involves the reaction of 3-bromobenzyl cyanide with methylamine. The reaction proceeds through nucleophilic substitution, where the cyanide group is replaced by the amino group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of methyl 2-nitro-2-(3-bromophenyl)acetate.

    Reduction: Formation of methyl 2-amino-2-phenylacetate.

    Substitution: Formation of methyl 2-amino-2-(3-hydroxyphenyl)acetate or methyl 2-amino-2-(3-alkylphenyl)acetate.

Scientific Research Applications

Methyl 2-amino-2-(3-bromophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-phenylacetate: Lacks the bromine substitution, leading to different reactivity and biological activity.

    Methyl 2-amino-2-(4-bromophenyl)acetate: The bromine atom is at the 4-position, which can affect the compound’s steric and electronic properties.

    Methyl 2-amino-2-(3-chlorophenyl)acetate: Substitution with chlorine instead of bromine, resulting in different chemical and biological properties.

Uniqueness

Methyl 2-amino-2-(3-bromophenyl)acetate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-amino-2-(3-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYOROLJNUQQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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